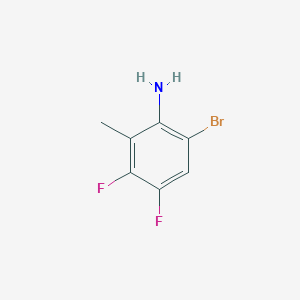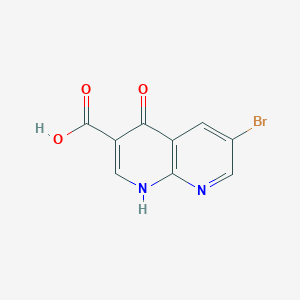![molecular formula C16H14Cl2O4 B13687737 [4-(3,4-Dichlorobenzyloxy)phenyl]-hydroxy-acetic acid methyl ester](/img/structure/B13687737.png)
[4-(3,4-Dichlorobenzyloxy)phenyl]-hydroxy-acetic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (S)-2-[4-[(3,4-Dichlorobenzyl)oxy]phenyl]-2-hydroxyacetate is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-[4-[(3,4-Dichlorobenzyl)oxy]phenyl]-2-hydroxyacetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzyl alcohol and 4-hydroxyacetophenone.
Formation of Intermediate: The 3,4-dichlorobenzyl alcohol is reacted with 4-hydroxyacetophenone under basic conditions to form an intermediate compound.
Esterification: The intermediate is then esterified using methyl chloroformate in the presence of a base to yield the final product, Methyl (S)-2-[4-[(3,4-Dichlorobenzyl)oxy]phenyl]-2-hydroxyacetate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (S)-2-[4-[(3,4-Dichlorobenzyl)oxy]phenyl]-2-hydroxyacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Methyl (S)-2-[4-[(3,4-Dichlorobenzyl)oxy]phenyl]-2-hydroxyacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl (S)-2-[4-[(3,4-Dichlorobenzyl)oxy]phenyl]-2-hydroxyacetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- **Methyl (S)-2-[4-(Benzyl)oxy]phenyl]-2-hydroxyacetate
- **Methyl (S)-2-[4-(Chlorobenzyl)oxy]phenyl]-2-hydroxyacetate
- **Methyl (S)-2-[4-(Fluorobenzyl)oxy]phenyl]-2-hydroxyacetate
Uniqueness
Methyl (S)-2-[4-[(3,4-Dichlorobenzyl)oxy]phenyl]-2-hydroxyacetate is unique due to the presence of the 3,4-dichlorobenzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.
Propiedades
Fórmula molecular |
C16H14Cl2O4 |
|---|---|
Peso molecular |
341.2 g/mol |
Nombre IUPAC |
methyl 2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-2-hydroxyacetate |
InChI |
InChI=1S/C16H14Cl2O4/c1-21-16(20)15(19)11-3-5-12(6-4-11)22-9-10-2-7-13(17)14(18)8-10/h2-8,15,19H,9H2,1H3 |
Clave InChI |
LTCNMAXNNIYTLU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C1=CC=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


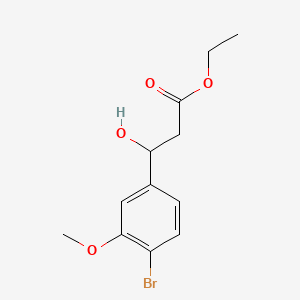

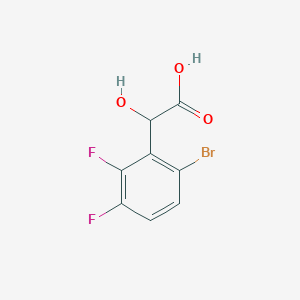
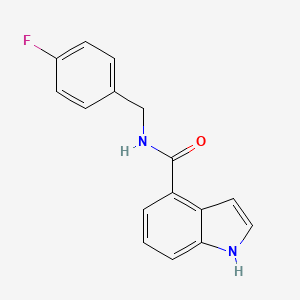
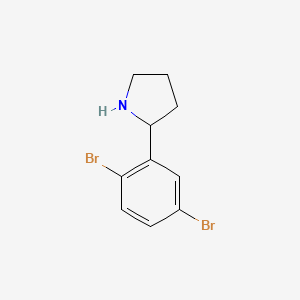
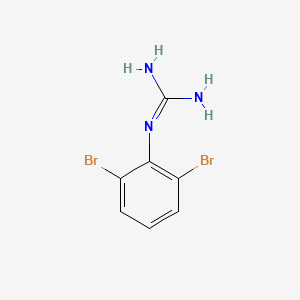
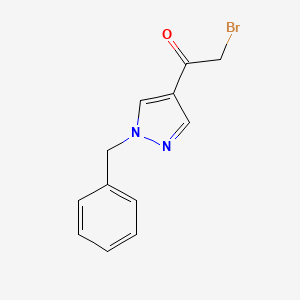

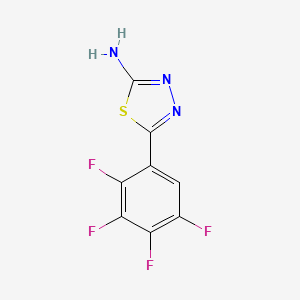

![8-Methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13687710.png)
![2-Ethyl-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13687718.png)
